rac-2-Aminobutyric Acid-d3
Overview
Description
“rac-2-Aminobutyric Acid-d3” is the deuterium labeled Chlomethoxyfen . It is used for scientific research and drug certification . The CAS number of this compound is 1219373-19-9 .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular weight of “this compound” is 106.14 . Its molecular formula is C4H6D3NO2 . The SMILES representation of this compound is O=C(O)C(N)CC([2H])([2H])[2H] .Chemical Reactions Analysis
“this compound” is the deuterium labeled Chlomethoxyfen . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 106.14 . Its molecular formula is C4H6D3NO2 . The SMILES representation of this compound is O=C(O)C(N)CC([2H])([2H])[2H] .Scientific Research Applications
1. Modulation of Endothelin-Induced Hypertrophy in Cardiac Myocytes
Research indicates that ligands like Vitamin D3 can suppress phenotypic correlates of endothelin-induced hypertrophy in cultured neonatal rat cardiac ventriculocytes. This suggests potential applications in exploring molecular mechanisms underlying hypertrophy in the cardiovascular system (Wu et al., 1996).
2. Role in Bioresolution Processes for Pharmaceutical Production
rac-2-Aminobutyric Acid-d3 has been involved in the study of bioresolution processes, like the kinetic resolution of rac-2-bromobutyric acid, which is significant for the synthesis of agrochemicals and pharmaceuticals (Wang et al., 2020).
3. Understanding GABAergic Interneuron Development and Migration
Studies have explored the role of Rac1 in GABAergic interneuron progenitors, crucial for their migration to the cortex. This research provides insights into the development and differentiation of cortical interneurons, potentially aiding in understanding neurological disorders (Vidaki et al., 2012).
4. Investigating Apoptosis and Differentiation in Leukemic Cells
Research combining vitamin D3 analogs with retinoic acid has shown potential in inhibiting clonal growth and inducing apoptosis in leukemic cells. This could be significant for developing therapeutic strategies for leukemia (Elstner et al., 1996).
5. Synthesis of Gamma-Aminobutyric Acid (GABA)
Studies on the synthesis and immobilization of glutamate decarboxylase for GABA production highlight the role of this compound related compounds in producing GABA, an important neurotransmitter (Lin et al., 2017).
6. Development of Cortical and Hippocampal GABAergic Interneurons
The role of Rac1 and Rac3 GTPases in the development of GABAergic interneurons in the cortex and hippocampus has been investigated. This is crucial for understanding the postmitotic development of specific populations of GABAergic cells (Vaghi et al., 2012).
7. Potential in Chemotherapeutic Regimens for Acute Myeloid Leukemia
Research on the interaction between retinoic acid and vitamin D3 analogs in HL-60 myeloid leukemic cells suggests a potential chemotherapeutic application for treating acute myeloid leukemia (Dore et al., 1993).
8. Synthesis of Unnatural Amino Acids for Pharmaceutical Production
The development of synthetic methods for d-2-Aminobutyric acid, an unnatural amino acid, using this compound related compounds, demonstrates its application in pharmaceutical production (Chen et al., 2017).
9. Role in Retinoic Acid and Thyroid Hormone Receptor Function
Research on the interaction between retinoic acid receptor and thyroid hormone receptors, involving compounds related to this compound, provides insights into hormonal signaling pathways (Bugge et al., 1992).
10. Generation of GABAergic Neurons from Stem Cells
Studies on the derivation of homogeneous GABAergic neurons from mouse embryonic stem cells, facilitated by compounds related to this compound, have implications for treating GABAergic signaling-related diseases (Chatzi et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
2-amino-4,4,4-trideuteriobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675564 | |
Record name | 2-Amino(4,4,4-~2~H_3_)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219373-19-9 | |
Record name | 2-Amino(4,4,4-~2~H_3_)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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